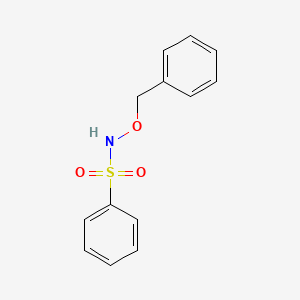

N-(benzyloxy)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

N-phenylmethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c15-18(16,13-9-5-2-6-10-13)14-17-11-12-7-3-1-4-8-12/h1-10,14H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVLJQFQBMMOCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CONS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966178 | |

| Record name | N-(Benzyloxy)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5185-79-5 | |

| Record name | N-(Benzyloxy)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Mechanism of Action of N-(benzyloxy)benzenesulfonamide

The following technical guide details the mechanism of action for N-(benzyloxy)benzenesulfonamide , focusing on its role as a masked (caged) Nitroxyl (HNO) donor and pharmacological probe.

A Redox-Triggered Nitroxyl (HNO) Pro-Drug System

Executive Summary

N-(benzyloxy)benzenesulfonamide (Structure:

This guide delineates the compound's mechanism, transitioning from its stable O-benzyl ether "caged" state, through oxidative activation, to the controlled release of HNO and its subsequent electrophilic interaction with biological thiols.

Chemical Identity & Structural Logic

| Feature | Specification |

| IUPAC Name | N-(benzyloxy)benzenesulfonamide |

| Core Scaffold | Sulfonylhydroxamic acid O-benzyl ether |

| Functional Role | Caged HNO Donor / Piloty's Acid Prodrug |

| Molecular Formula | |

| Key Moiety | N-O Bond : The critical axis for redox activation.[1] |

The "Caging" Strategy

Free Piloty’s acid (

-

Prevents premature ionization: The

is shifted, preventing the formation of the anion required for decomposition. -

Enables triggered release: The O-benzyl bond is stable to hydrolysis but susceptible to oxidative cleavage (enzymatic or chemical), allowing for spatial or temporal control of HNO generation.

Mechanism of Action: The Activation Cascade

The mechanism proceeds in three distinct phases: Oxidative Unmasking , Decomposition , and Target Engagement .

Phase 1: Oxidative Unmasking (The Trigger)

The molecule is pharmacologically inert until the O-benzyl protecting group is removed. In biological systems or designed assays, this occurs via oxidative dealkylation (mimicking Cytochrome P450 activity or ROS-mediated oxidation).

-

Reaction: Hydroxylation of the benzylic carbon followed by hemiacetal collapse.

-

Product: Release of benzaldehyde and generation of the free Benzenesulfonylhydroxamic acid (Piloty's Acid) .

Phase 2: Decomposition (The Payload)

Once unmasked, the free Piloty's acid exists in equilibrium with its deprotonated anion (

-

Fragmentation: The N-O bond acts as the break point.

-

Byproducts: Benzenesulfinate (

). -

Active Species: Nitroxyl (HNO) .[2]

Phase 3: Biological Target Engagement (The Effect)

Free HNO is a potent electrophile (unlike NO, which is a radical). It preferentially targets cysteine thiols on key regulatory proteins.

-

Target 1: Ryanodine Receptors (RyR2): HNO modifies thiols on RyR2, increasing open probability and enhancing

release in cardiomyocytes (Positive Inotropy). -

Target 2: SERCA2a: HNO stimulates the Sarco/Endoplasmic Reticulum

-ATPase, accelerating relaxation (Positive Lusitropy). -

Target 3: Soluble Guanylyl Cyclase (sGC): HNO can activate sGC (distinct from NO), leading to cGMP production and vasodilation.

Visualization: The Activation Pathway

The following diagram illustrates the transformation from the stable precursor to the active signaling molecule.

Caption: Step-wise activation of N-(benzyloxy)benzenesulfonamide releasing HNO for physiological signaling.[1]

Experimental Protocols for Validation

To validate the mechanism in a research setting, the following protocols are recommended. These assays differentiate HNO donors from NO donors and confirm the "caged" nature of the molecule.

Protocol A: HNO Release Quantification (N-Acetylcysteine Trapping)

HNO reacts specifically with thiols to form sulfinamides, which then rearrange to disulfides and release hydroxylamine, or form specific fluorogenic adducts.

-

Preparation: Dissolve N-(benzyloxy)benzenesulfonamide (100 µM) in Phosphate Buffered Saline (PBS, pH 7.4) with 1 mM EDTA.

-

Activation: Add an oxidative trigger (e.g., liver microsomes + NADPH) to initiate debenzylation. Note: Without this trigger, the compound should remain stable.

-

Trapping: Add excess N-Acetylcysteine (NAC) or Glutathione (GSH) (1 mM).

-

Incubation: Incubate at 37°C for 30–60 minutes.

-

Detection: Analyze the mixture via LC-MS.

-

Marker for HNO: Look for the formation of the corresponding disulfide (GSSG) and the reduction of the sulfonamide byproduct.

-

Alternative: Use an HNO-specific fluorescent probe (e.g., COP-1 or DAC-1 ) which increases fluorescence only upon reaction with HNO, not NO.

-

Protocol B: Vasorelaxation Assay (Rat Aorta)

Confirms biological activity and differentiates from NO.

-

Tissue: Isolate thoracic aorta rings from Sprague-Dawley rats.

-

Setup: Mount rings in organ baths containing Krebs-Henseleit buffer, oxygenated with 95%

/5% -

Pre-contraction: Contract rings with Phenylephrine (PE, 1 µM).

-

Dosing: Add cumulative concentrations of N-(benzyloxy)benzenesulfonamide (

to -

Differentiation:

-

Pre-incubate with L-Cysteine (HNO efficacy is enhanced by thiols, NO is not).

-

Pre-incubate with ODQ (sGC inhibitor). HNO effects are only partially blocked by ODQ compared to NO, as HNO has non-cGMP targets (CGRP).

-

Comparative Data: HNO vs. NO Donors

| Parameter | N-(benzyloxy)benzenesulfonamide (HNO Donor) | Nitric Oxide (NO) Donors (e.g., SNAP) |

| Reactive Species | Nitroxyl ( | Nitric Oxide ( |

| Primary Reactivity | Electrophilic (Reacts with Thiols) | Radical (Reacts with Heme/Radicals) |

| Tolerance | Low / None observed | High (Nitrate tolerance) |

| Inotropy | Positive (Increases contractility) | Neutral / Negative |

| Activation Requirement | Oxidative / Metabolic | Spontaneous / Reductive |

| Byproducts | Sulfinate + Benzaldehyde | Nitrite / Nitrate |

References

-

Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources. Source: National Institutes of Health (PMC) Context: Defines the synthesis and mechanism of O-benzyl protected Piloty’s acid derivatives as latent HNO donors.

-

The Emergence of Nitroxyl (HNO) as a Pharmacological Agent. Source: National Institutes of Health (PMC) Context: Comprehensive review of HNO pharmacology, distinguishing it from NO and detailing the decomposition of Piloty's acid derivatives.

-

Controlled Release of HNO from Chemical Donors for Biological Applications. Source: PubMed Context: Discusses the necessity of donor molecules for HNO delivery due to its high reactivity and dimerization.

-

Benzenesulfonamide, N-benzyl- (Compound Summary). Source: PubChem Context: Chemical and physical properties of the core structure.[3][4]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of N-(benzyloxy)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the thermodynamic stability of N-(benzyloxy)benzenesulfonamide, a molecule of significant interest in medicinal chemistry and drug development.[1][2][3][4][5] As a Senior Application Scientist, this document synthesizes foundational principles with actionable experimental protocols to empower researchers in assessing the thermal safety and shelf-life of this and similar compounds.

Introduction: The Criticality of Thermodynamic Stability

N-(benzyloxy)benzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in pharmacology.[4][5] The inherent stability of a drug candidate is a paramount consideration in its development pipeline.[6] It dictates not only the compound's shelf-life and storage conditions but also its safety profile, as thermal decomposition can lead to the formation of potentially toxic byproducts. Understanding the thermodynamic stability of N-(benzyloxy)benzenesulfonamide is therefore not an academic exercise, but a crucial step in de-risking its progression towards a viable therapeutic agent. This guide will delve into the theoretical underpinnings of its stability and provide detailed methodologies for its empirical determination.

Theoretical Framework: Understanding the Molecular Bonds at Play

The thermodynamic stability of N-(benzyloxy)benzenesulfonamide is intrinsically linked to the strength of its covalent bonds. The core structure features a sulfonamide group (R-SO₂-NR'R'') and a benzyloxy moiety (C₆H₅CH₂O-). The key bonds governing its thermal decomposition are the N-O, S-N, and C-N bonds.

The N-O bond is often the most labile in N-alkoxyamides and can be susceptible to homolytic cleavage under thermal stress, potentially initiating a decomposition cascade.[7] The stability of the resulting benzyloxy and sulfonylaminyl radicals will significantly influence the decomposition onset temperature. Quantum chemical calculations can provide theoretical estimations of these bond dissociation energies, offering a predictive tool for thermal stability.[8]

Potential decomposition pathways for N-(benzyloxy)benzenesulfonamide could involve:

-

Homolytic cleavage of the N-O bond: This would generate a benzyloxy radical and a benzenesulfonamidyl radical. The subsequent reactions of these radical species can lead to a variety of degradation products.

-

Rearrangement reactions: Under certain conditions, intramolecular rearrangements, such as the HERON (Heteroatom Rearrangement On Nitrogen) reaction, could occur, although this is more commonly observed in N-acyloxy-N-alkoxyamides.[7][9]

-

Fragmentation of the sulfonamide group: At higher temperatures, cleavage of the S-N and C-S bonds can lead to the release of sulfur dioxide (SO₂) and other volatile fragments.[10][11]

Experimental Assessment of Thermodynamic Stability

A multi-technique approach is essential for a thorough evaluation of the thermodynamic stability of N-(benzyloxy)benzenesulfonamide. The following sections detail the key experimental protocols.

Synthesis of N-(benzyloxy)benzenesulfonamide

A common route for the synthesis of N-substituted benzenesulfonamides involves the reaction of benzenesulfonyl chloride with the corresponding amine or hydroxylamine.[12][13] For N-(benzyloxy)benzenesulfonamide, a potential synthetic route is the reaction of benzenesulfonyl chloride with O-benzylhydroxylamine in the presence of a base.

Protocol:

-

Dissolve O-benzylhydroxylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the solution to 0 °C in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 eq), to the solution.

-

Slowly add a solution of benzenesulfonyl chloride (1.0 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Thermal Analysis Techniques

Thermal analysis techniques are the cornerstone for assessing the thermodynamic stability of pharmaceuticals.[14][15]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16][17][18][19] It is an invaluable tool for determining melting points, phase transitions, and the onset of decomposition.[6][16][19]

DSC Experimental Protocol:

Caption: Workflow for DSC analysis of N-(benzyloxy)benzenesulfonamide.

Data Interpretation: The DSC thermogram will reveal the melting point of the compound as an endothermic peak. The onset of a sharp exothermic peak indicates the beginning of thermal decomposition. This onset temperature is a critical parameter for defining the upper limit for safe handling and storage.

TGA measures the change in mass of a sample as a function of temperature.[6][20] It provides quantitative information about decomposition temperatures and the mass of volatile byproducts.[21]

TGA Experimental Protocol:

Caption: Workflow for TGA analysis of N-(benzyloxy)benzenesulfonamide.

Data Interpretation: The TGA curve will show distinct steps of mass loss corresponding to different decomposition events. The temperature at which 5% mass loss occurs (T₅%) is often used as a practical indicator of the onset of decomposition. Coupling the TGA instrument to a mass spectrometer (TGA-MS) or an infrared spectrometer (TGA-IR) can help identify the evolved gases, providing valuable insights into the decomposition mechanism.[21]

ARC is a highly sensitive technique for studying the thermal stability and runaway reaction potential of chemicals under adiabatic conditions.[22][23][24][25][26] It provides crucial data for process safety and hazard assessment.[22][23][24]

ARC Experimental Protocol:

Caption: Workflow for ARC analysis of N-(benzyloxy)benzenesulfonamide.

Data Interpretation: ARC data provides a "worst-case scenario" for thermal runaway.[22][25] The onset temperature from ARC is typically lower and more sensitive than that from DSC. Key parameters like the adiabatic temperature rise and the time to maximum rate are critical for designing safe manufacturing processes and storage conditions.[23]

Data Summary and Interpretation

The following table summarizes the expected data from the thermal analysis of N-(benzyloxy)benzenesulfonamide. The values are predictive and should be confirmed by experimental data.

| Parameter | Technique | Expected Observation | Significance |

| Melting Point (Tₘ) | DSC | Endothermic peak | Purity and solid-state characterization |

| Onset of Decomposition (Tₒ) | DSC, TGA, ARC | Start of exothermic event or mass loss | Upper limit for thermal stability |

| Mass Loss Steps | TGA | One or more distinct steps | Indicates different decomposition stages |

| Adiabatic Temperature Rise (ΔTₐd) | ARC | Temperature increase under adiabatic conditions | Magnitude of the thermal hazard |

| Time to Maximum Rate (TMR) | ARC | Time from onset to maximum reaction rate | Critical for emergency relief design |

Proposed Decomposition Pathway

Based on the known chemistry of sulfonamides and N-oxy compounds, a plausible decomposition pathway for N-(benzyloxy)benzenesulfonamide under thermal stress is proposed below.

Caption: Proposed thermal decomposition pathway of N-(benzyloxy)benzenesulfonamide.

This proposed mechanism highlights the initial N-O bond cleavage as the likely rate-determining step in the decomposition process.

Conclusion and Recommendations

A thorough understanding of the thermodynamic stability of N-(benzyloxy)benzenesulfonamide is paramount for its successful development as a pharmaceutical agent. This guide has outlined the theoretical considerations and provided detailed experimental protocols for a comprehensive stability assessment using DSC, TGA, and ARC.

Key recommendations for researchers include:

-

Perform a comprehensive thermal analysis: Utilize all three techniques (DSC, TGA, and ARC) to obtain a complete picture of the thermal behavior.

-

Analyze evolved gases: Couple TGA with MS or FTIR to identify decomposition products and elucidate the decomposition mechanism.

-

Conduct long-term stability studies: Evaluate the stability of the compound under various storage conditions (temperature, humidity, light) to establish its shelf-life.

-

Assess the impact of impurities: Even small amounts of impurities can significantly affect the thermal stability of a compound.

By following the methodologies and principles outlined in this guide, researchers can confidently assess the thermodynamic stability of N-(benzyloxy)benzenesulfonamide and make informed decisions throughout the drug development process.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. benchchem.com [benchchem.com]

- 7. AN INVESTIGATION OF THE REACTIVITY [macsos.com.au]

- 8. chemrxiv.org [chemrxiv.org]

- 9. orgsyn.org [orgsyn.org]

- 10. The decomposition of benzenesulfonyl azide: a matrix isolation and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. akjournals.com [akjournals.com]

- 15. asianpubs.org [asianpubs.org]

- 16. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 18. kbibiopharma.com [kbibiopharma.com]

- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 20. researchgate.net [researchgate.net]

- 21. epublications.marquette.edu [epublications.marquette.edu]

- 22. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 23. belmontscientific.com [belmontscientific.com]

- 24. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 25. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 26. sigma-hse.com [sigma-hse.com]

A Technical Guide to N-(Benzyloxy)benzenesulfonamide in Radical Chemistry

Abstract

The pursuit of novel, efficient, and selective methods for the construction of carbon-nitrogen bonds is a cornerstone of modern organic synthesis, with profound implications for pharmaceutical and materials science. Nitrogen-centered radicals have long been recognized as powerful intermediates for such transformations.[1] This technical guide provides an in-depth examination of N-(benzyloxy)benzenesulfonamide, a versatile and increasingly important precursor for the generation of sulfonamidyl radicals. We will explore its synthesis, the mechanisms of radical generation via N-O bond cleavage, and its diverse applications in synthetic chemistry, particularly in the realm of visible-light photoredox catalysis.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this reagent for complex molecule synthesis.

Introduction: The Emerging Role of N-O Reagents in Radical Chemistry

For decades, the generation of nitrogen-centered radicals (NCRs) often relied on harsh conditions or precursors with limited functional group tolerance, such as N-halo compounds.[2] The advent of visible-light photoredox catalysis has revolutionized this field, enabling the formation of NCRs under exceptionally mild conditions.[1][3] Within this paradigm, molecules featuring weak N-O bonds have emerged as highly effective radical precursors.[2][4]

N-(benzyloxy)benzenesulfonamide stands out in this class of reagents. Its structure combines a benzenesulfonyl group, a common motif in medicinal chemistry, with a benzyloxy leaving group. The inherent weakness of the N-O bond allows for its selective homolytic cleavage, providing a clean and efficient entry to a reactive N-centered sulfonamidyl radical and a benzyloxyl radical. This guide will detail how this fundamental reactivity is harnessed to achieve powerful synthetic transformations.

Synthesis and Physicochemical Properties

The synthesis of N-(benzyloxy)benzenesulfonamide and its derivatives is typically straightforward, making it an accessible reagent for synthetic laboratories.

General Synthesis Protocol

A common and reliable method involves a two-step process starting from commercially available benzenesulfonyl chloride.

Step 1: Formation of the Primary Sulfonamide The initial step is the reaction of benzenesulfonyl chloride with a suitable amine. For the parent compound, this would be ammonia, but substituted sulfonamides can be readily prepared using primary amines.[5]

Step 2: N-Benzylation/N-Alkoxylation The resulting sulfonamide is then N-alkoxylated. For N-(benzyloxy)benzenesulfonamide, this is achieved by reacting the primary sulfonamide with benzyl bromide or a related benzylating agent in the presence of a base.[6]

Experimental Protocol: Synthesis of N-Allyl-N-benzyl-4-methylbenzenesulfonamide

This protocol is adapted from a reported synthesis and illustrates the general procedure for N-benzylation of a sulfonamide.[6]

-

To a stirring solution of N-allyl-4-methylbenzenesulfonamide (1.0 eq.) and benzyl bromide (1.0 eq.) in tetrahydrofuran (THF), add a solution of sodium hydroxide (1.25 eq.) dropwise.

-

Allow the reaction mixture to stir at room temperature for 24 hours. During this time, the progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[6]

-

Isolate the resulting precipitate by vacuum filtration.

-

Wash the solid with water and a suitable organic solvent (e.g., cold ethanol or hexanes) to remove impurities.

-

Dry the product under vacuum. Characterization is typically performed using ¹H NMR, ¹³C NMR spectroscopy, and, if possible, single-crystal X-ray diffraction to confirm the structure.[6]

Key Properties

-

Solid State: N-(benzyloxy)benzenesulfonamide is typically a stable, crystalline solid at room temperature, making it easy to handle and weigh.

-

Solubility: It exhibits good solubility in common organic solvents such as dichloromethane (DCM), acetonitrile (MeCN), and dimethylformamide (DMF).

-

N-O Bond Dissociation Energy (BDE): The key to its utility is the relatively low BDE of the N-O bond, which facilitates its homolytic cleavage under thermal or photochemical conditions.

Mechanism of Radical Generation

The central function of N-(benzyloxy)benzenesulfonamide in radical chemistry is its ability to serve as a clean and efficient source of a benzenesulfonamidyl radical upon cleavage of the N-O bond. This can be initiated through several methods, most notably through photocatalytic energy transfer (EnT).[7]

Photocatalytic Energy Transfer (EnT)

In this mechanism, a photocatalyst (PC), such as fac-[Ir(ppy)₃], absorbs visible light to reach an excited state (PC*).[7][8] This excited state, possessing sufficient energy, can transfer its energy to the N-(benzyloxy)benzenesulfonamide molecule. This energy transfer promotes the substrate to its own triplet excited state, which is sufficiently energetic to induce homolytic cleavage of the weak N-O bond.[7]

This process is distinct from single-electron transfer (SET) pathways. The viability of an EnT pathway over a SET pathway can often be predicted by analyzing the redox potentials of the substrate and the photocatalyst.[8] If the energetic barrier for electron transfer is significantly higher than the triplet energy of the photocatalyst, EnT is the more likely mechanism.[7][8]

Diagram: Mechanism of Radical Generation via Energy Transfer

Caption: Photocatalytic cycle for N-O bond cleavage.

The homolysis generates two key radical species:

-

Benzenesulfonamidyl Radical (PhSO₂NH•): The primary nitrogen-centered radical that engages in subsequent bond-forming reactions.

-

Benzyloxyl Radical (BnO•): This radical can participate in subsequent reactions or be quenched.

Applications in Organic Synthesis

The sulfonamidyl radical generated from N-(benzyloxy)benzenesulfonamide is a versatile intermediate for a variety of powerful transformations, including intramolecular cyclizations and C-H functionalizations.

Intramolecular Radical Cyclizations

One of the most powerful applications is in the construction of nitrogen-containing heterocycles via intramolecular cyclization. When the sulfonamide is tethered to an unsaturated moiety (e.g., an alkene or alkyne), the initially formed N-centered radical can add across the multiple bond.[9] This cyclization generates a carbon-centered radical, which can then be trapped or undergo further reactions.

This strategy is particularly valuable for synthesizing complex polycyclic imines. The initial cyclization produces an α-sulfonamidoyl radical, which can then undergo β-elimination of a sulfonyl radical to furnish a stable imine product.[10]

Diagram: General Workflow for Intramolecular Cyclization

Caption: Workflow for radical-mediated cyclization.

C-H Functionalization

The sulfonamidyl radical is also capable of initiating C-H functionalization reactions. This typically occurs via a 1,5-hydrogen atom transfer (1,5-HAT) process, a hallmark of radical chemistry reminiscent of the classic Hofmann-Löffler-Freytag reaction.[2][11]

In this sequence:

-

The N-centered radical abstracts a hydrogen atom from a C-H bond at the δ-position.

-

This generates a more stable C-centered radical.

-

The C-centered radical can then be trapped by various reagents or participate in cross-coupling reactions, effectively functionalizing a previously unactivated C(sp³)-H bond.[12]

This strategy has been successfully applied to the heteroarylation, alkylation, amination, and halogenation of unactivated C(sp³)–H bonds.[11]

Data Summary: Comparative Yields in C-H Functionalization

The choice of reaction conditions can significantly impact the efficiency of these transformations. The table below summarizes representative data for the functionalization of unactivated C-H bonds using sulfonamide-based radical precursors.

| Entry | Substrate Type | Radical Trap/Reagent | Catalyst System | Yield (%) | Reference |

| 1 | N-Alkylsulfonamide | 6-chlorobenzo[d]thiazole | Acr⁺-Mes-ClO₄⁻ | 85 | [11] |

| 2 | N-Alkylsulfonamide | 2-phenylquinoline | Acr⁺-Mes-ClO₄⁻ | 78 | [11] |

| 3 | Benzylic C-H | N-Fluorobenzenesulfonimide (NFSI) | Cu(I)/Li₂CO₃ | 66 | [13] |

| 4 | Benzylic Ether | Aryl Boronic Acid | Photocatalyst/HAT Catalyst | 75-90 | [14] |

This table is a representative summary and not an exhaustive list. Yields are highly substrate-dependent.

Advantages and Limitations

Advantages

-

Mild Reaction Conditions: The use of visible-light photocatalysis allows these reactions to be performed at or near room temperature, enhancing functional group tolerance.[1]

-

High Atom Economy: Intramolecular reactions, in particular, are highly atom-economical. Some processes can even utilize both radical fragments generated from the N-O bond cleavage.[7]

-

Access to Important Scaffolds: This chemistry provides direct access to sulfonamides and nitrogen-containing heterocycles, which are prevalent in biologically active molecules.[15]

-

Clean Radical Generation: Homolytic cleavage of the N-O bond provides a clean entry into the radical process, often with predictable outcomes.

Limitations

-

Substrate Scope: The efficiency of the radical generation and subsequent reactions can be dependent on the electronic and steric properties of the substrate.

-

Competing Pathways: The benzyloxyl radical co-product can sometimes lead to undesired side reactions if not effectively managed within the reaction system.

-

Precursor Synthesis: While generally straightforward, the synthesis of the N-(benzyloxy)benzenesulfonamide precursor adds a step to the overall synthetic sequence.

Conclusion and Future Outlook

N-(benzyloxy)benzenesulfonamide and related N-O compounds have firmly established themselves as powerful tools in the arsenal of the modern synthetic chemist. Their ability to generate nitrogen-centered radicals under exceptionally mild, photoredox-catalyzed conditions has unlocked new pathways for the construction of complex molecular architectures.[1][2] The applications in intramolecular cyclizations and remote C-H functionalizations are particularly noteworthy, offering elegant solutions to challenging synthetic problems.

Future research in this area will likely focus on expanding the scope of accessible transformations, developing enantioselective variants of these radical reactions, and applying this methodology to the synthesis of increasingly complex and biologically relevant target molecules. The continued exploration of novel photocatalysts and reaction conditions will undoubtedly lead to even more efficient and selective ways to harness the latent reactivity of the N-O bond.

References

-

N–O Bond Activation by Energy Transfer Photocatalysis. Accounts of Chemical Research. Available at: [Link]

-

Strategies to Generate Nitrogen-centered Radicals That May Rely on Photoredox Catalysis: Development in Reaction Methodology and Applications in Organic Synthesis. Chemical Reviews. Available at: [Link]

-

Expedient Access to Structural Complexity via Radical β-Fragmentation of N–O Bonds. Royal Society of Chemistry. Available at: [Link]

-

Strategies to Generate Nitrogen-Centered Radicals That May Rely on Photoredox Catalysis: Development in Reaction Methodology and Applications in Organic Synthesis. National Institutes of Health. Available at: [Link]

-

Radical generation enabled by photoinduced N–O bond fragmentation. National Institutes of Health. Available at: [Link]

-

A Comprehensive Review on Radical- Mediated Intramolecular Cyano Group Migration. Preprints.org. Available at: [Link]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]

-

A new approach to cyclic hydroxamic acids: Intramolecular cyclization of N-benzyloxy carbamates with carbon nucleophiles. National Institutes of Health. Available at: [Link]

-

Strategies for the synthesis of N‐benzyl sulfonamides. ResearchGate. Available at: [Link]

-

(1) Synthesis of N-benzenesulfonyl-N-benzoyl-p-toluidine. PrepChem.com. Available at: [Link]

-

Generation of N-Centered Radicals via a Photocatalytic Energy Transfer: Remote Double Functionalization of Arenes Facilitated by Singlet Oxygen. PubMed. Available at: [Link]

-

A new approach to cyclic hydroxamic acids: Intramolecular cyclization of N-benzyloxy carbamates with carbon nucleophiles. PubMed. Available at: [Link]

-

Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. National Institutes of Health. Available at: [Link]

-

Visible-Light-Mediated Generation of Nitrogen-Centered Radicals: Metal-Free Hydroimination and Iminohydroxylation Cyclization Reactions. Semantic Scholar. Available at: [Link]

-

Visible light-driven generation of N-radicals and reaction design. Longdom Publishing. Available at: [Link]

-

Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer. National Institutes of Health. Available at: [Link]

-

Radical Strategies for (Hetero)benzylic C(sp3)–H Functionalization and Cross Coupling. ProQuest. Available at: [Link]

-

Photochemical and Electrochemical Strategies towards Benzylic CÀ H Functionalization: A Recent Update. Lirias. Available at: [Link]

-

Nitrogen-Centered Radicals in Visible-Light-Promoted Reactions. AIR Unimi. Available at: [Link]

-

Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. National Institutes of Health. Available at: [Link]

-

Cascade C H‐Alkenylation‐Intramolecular Aminative Cyclization of Benzylsulfonamides for Synthesis of Isoindoline Cores. ResearchGate. Available at: [Link]

-

N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses. Available at: [Link]

-

Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available at: [Link]

-

Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. PubMed. Available at: [Link]

-

Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. National Institutes of Health. Available at: [Link]

-

Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. ChemRxiv. Available at: [Link]

-

Copper-Catalyzed Functionalization of Benzylic C–H Bonds with N- Fluorobenzenesulfonimide (NFSI). DOI. Available at: [Link]

-

Construction of a Bicyclic β-Benzyloxy and β-Hydroxy Amide Library through a Multicomponent Cyclization Reaction. National Institutes of Health. Available at: [Link]

-

Design, Synthesis, and Mechanism Study of Benzenesulfonamide- containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. ResearchGate. Available at: [Link]

-

Benzenesulfonamide, N-benzyl-. PubChem. Available at: [Link]

-

Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Strategies to Generate Nitrogen-Centered Radicals That May Rely on Photoredox Catalysis: Development in Reaction Methodology and Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Generation of N-Centered Radicals via a Photocatalytic Energy Transfer: Remote Double Functionalization of Arenes Facilitated by Singlet Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radical Strategies for (Hetero)benzylic C(sp3)–H Functionalization and Cross Coupling - UWDC - UW-Madison Libraries [search.library.wisc.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. lirias.kuleuven.be [lirias.kuleuven.be]

- 15. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogs of N-(benzyloxy)benzenesulfonamide: A Technical Guide to Synthesis, Activity, and Therapeutic Potential

Abstract

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities.[1] This technical guide focuses on the N-(benzyloxy)benzenesulfonamide scaffold and its structural analogs, a class of compounds gaining interest for their potential as enzyme inhibitors. We will provide an in-depth exploration of the synthetic routes to these molecules, analyze their structure-activity relationships (SAR) against key biological targets, and present detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutics.

The N-(benzyloxy)benzenesulfonamide Scaffold: A Privileged Motif

The sulfonamide functional group (-SO₂NH₂) is a key pharmacophore renowned for its ability to act as a zinc-binding group in various metalloenzymes and to mimic other functional groups, leading to a broad spectrum of pharmacological activities including antibacterial, anticancer, anti-inflammatory, and diuretic properties.[2][3] The introduction of a benzyloxy (-OCH₂Ph) group on the sulfonamide nitrogen creates the N-(benzyloxy)benzenesulfonamide core. This modification introduces several key features:

-

Structural Rigidity and Flexibility : The benzyloxy group introduces a degree of conformational constraint while the N-O-C linker maintains some flexibility, allowing for optimal orientation within a target's binding site.

-

Modulation of Physicochemical Properties : The benzyloxy moiety increases lipophilicity compared to a simple N-hydroxy or N-amino sulfonamide, which can significantly impact cell permeability and pharmacokinetic profiles.

-

Vectors for Further Functionalization : Both the benzyl and the phenyl rings offer multiple positions for substitution, enabling fine-tuning of potency, selectivity, and drug-like properties through systematic analog synthesis.

The exploration of structural analogs of this core, particularly those that extend the scaffold, has led to the discovery of potent enzyme inhibitors, most notably against carbonic anhydrases.[4]

Synthetic Strategies: Pathways to N-(benzyloxy)benzenesulfonamide and Its Analogs

The synthesis of N-(benzyloxy)benzenesulfonamide and its derivatives is accessible through established chemical transformations. The primary strategy involves the condensation of a benzenesulfonyl chloride with the appropriately substituted O-benzylhydroxylamine. A more versatile approach for creating a library of analogs involves a multi-step sequence that builds complexity from a core sulfonamide structure.

General Synthetic Workflow

A robust and modular approach to synthesizing a key class of N-(benzyloxy)benzenesulfonamide analogs, such as 2-((benzylideneamino)oxy)-N-(4-sulfamoylphenyl)acetamide derivatives, is depicted below.[4] This workflow allows for the introduction of diversity at the "tail" region of the molecule, which is crucial for modulating isoform selectivity and potency.[5]

Caption: General synthetic workflow for producing N-(benzyloxy)benzenesulfonamide analogs.

Detailed Experimental Protocol: Synthesis of 2-((4-Chlorobenzylidene)amino)oxy)-N-(4-sulfamoylphenyl)acetamide

This protocol is adapted from methodologies reported for the synthesis of benzenesulfonamide-based carbonic anhydrase inhibitors and represents a self-validating system for producing high-purity target compounds.[4][6]

Step 1: Synthesis of 2-Chloro-N-(4-sulfamoylphenyl)acetamide

-

Suspend sulfanilamide (1.0 eq.) and potassium carbonate (2.0 eq.) in acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture to 0°C in an ice bath.

-

Add chloroacetyl chloride (1.2 eq.) dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to afford pure 2-chloro-N-(4-sulfamoylphenyl)acetamide.

-

Causality: The use of potassium carbonate as a base is critical to neutralize the HCl generated during the acylation, driving the reaction to completion and preventing side reactions.

-

Step 2: Synthesis of 2-(Aminooxy)-N-(4-sulfamoylphenyl)acetamide

-

Dissolve 2-chloro-N-(4-sulfamoylphenyl)acetamide (1.0 eq.) in a suitable solvent like ethanol.

-

Add an aqueous solution of hydroxylamine (excess, ~3-4 eq.) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture and adjust the pH to acidic (pH ~2) with concentrated HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the hydrochloride salt of the product.

-

Causality: The nucleophilic substitution of the chloride by hydroxylamine provides the key aminooxy linker. Acidification protonates the product, facilitating its precipitation and purification.

-

Step 3: Synthesis of 2-((4-Chlorobenzylidene)amino)oxy)-N-(4-sulfamoylphenyl)acetamide (Final Analog)

-

Suspend 2-(aminooxy)-N-(4-sulfamoylphenyl)acetamide hydrochloride (1.0 eq.) and 4-chlorobenzaldehyde (1.1 eq.) in ethanol.

-

Reflux the mixture for 6-8 hours. The formation of the product oxime ether often results in its precipitation from the reaction mixture.

-

Monitor the reaction by TLC.

-

Cool the mixture to room temperature.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

-

Causality: The condensation reaction between the aminooxy group and the aldehyde is a robust method for forming the C=N-O linkage, providing the final target analog in high yield and purity.

-

Key Therapeutic Applications & Structure-Activity Relationships (SAR)

The N-(benzyloxy)benzenesulfonamide scaffold and its analogs have shown significant promise as inhibitors of several key enzyme families, primarily carbonic anhydrases and protein kinases.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and a proton.[7] Several human CA isoforms (hCAs) are established therapeutic targets. For example, hCA II is targeted for glaucoma treatment, while the tumor-associated isoforms hCA IX and XII are targets for anticancer therapies due to their role in pH regulation in the hypoxic tumor microenvironment.[8][9] The primary sulfonamide moiety (-SO₂NH₂) is a classic zinc-binding group that anchors inhibitors within the CA active site.[5]

A series of 2-((benzylideneamino)oxy)-N-(4-sulfamoylphenyl)acetamide derivatives, which are direct analogs of the core N-(benzyloxy)benzenesulfonamide structure, have been synthesized and evaluated as inhibitors of four key hCA isoforms.[4]

Caption: Mechanism of CA inhibition by sulfonamides.

Structure-Activity Relationship Insights:

The inhibitory potency and isoform selectivity of these analogs are heavily influenced by the substitution pattern on the terminal benzylidene "tail" group.[4][10]

-

Role of the Core Scaffold : The N-(4-sulfamoylphenyl)acetamide core provides the essential primary sulfonamide group for zinc binding. The (amino)oxy-acetamide linker positions the variable "tail" region to interact with amino acid residues lining the entrance of the active site cavity.

-

Influence of Tail Substituents : The nature and position of substituents on the benzylidene ring dictate isoform selectivity. Hydrophobic and electron-withdrawing groups tend to influence binding affinity. For instance, compounds with trifluoromethyl or halogen substituents on the benzylidene ring show potent, low nanomolar inhibition against hCA IX and XII.[4]

-

Cyclic Analogs : Constraining the linker and tail into a bicyclic system (e.g., chromane or thiochromane rings) can enhance potency and selectivity by optimizing interactions with hydrophobic pockets in the active site.[4]

Table 1: Inhibitory Activity (Kᵢ, nM) of N-(benzyloxy)benzenesulfonamide Analogs Against Human CA Isoforms [4]

| Compound ID | Tail Moiety (Ar) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 1a | Phenyl | 135 | 38.5 | 28.3 | 7.5 |

| 1d | 4-Fluorophenyl | 121 | 25.1 | 20.1 | 6.9 |

| 1h | 3-(Trifluoromethyl)phenyl | 105 | 15.4 | 12.5 | 6.1 |

| 1i | 4-(Trifluoromethyl)phenyl | 98.4 | 9.4 | 5.6 | 6.3 |

| 1j | Chroman-4-ylidene | 85.3 | 10.2 | 8.3 | 5.1 |

| AAZ | Acetazolamide (Standard) | 250 | 12.0 | 25.0 | 5.7 |

Data extracted and compiled from Di Cesare Mannelli, L., et al. (2025).[4]

Kinase Inhibition

The broader benzenesulfonamide scaffold is a well-established motif in the design of protein kinase inhibitors.[11] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[12][13] While specific data for N-(benzyloxy)benzenesulfonamide as a kinase inhibitor is emerging, structurally related analogs have demonstrated significant activity.

For instance, benzenesulfonamide derivatives have been identified as potent inhibitors of Tropomyosin receptor kinase A (TrkA), a target for glioblastoma treatment.[12] In these analogs, the core benzenesulfonamide is often attached to a hydrazone moiety, which then interacts with the kinase active site. The sulfonamide group typically forms key hydrogen bonds within the hinge region of the kinase. The development of compound AL106 (4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) as an anti-glioblastoma agent with an IC₅₀ of 58.6 µM highlights the potential of this class.[12] This suggests that modifying the N-(benzyloxy) group in the core scaffold to mimic these successful hydrazone-based structures could be a fruitful avenue for discovering novel kinase inhibitors.

Anti-inflammatory and Other Activities

The structural similarity of benzenesulfonamides to intermediates in inflammatory pathways has led to their exploration as anti-inflammatory agents.[14][15] Analogs bearing benzothiazole and carboxamide functionalities have shown potent in vivo inhibition of carrageenan-induced rat paw edema.[14] Furthermore, the benzenesulfonamide scaffold is present in inhibitors of the NLRP3 inflammasome, a key mediator of inflammation.[16] The design of N-(benzyloxy)benzenesulfonamide analogs that incorporate features from known anti-inflammatory compounds could yield novel agents for treating inflammatory disorders.

Future Directions

The N-(benzyloxy)benzenesulfonamide scaffold represents a versatile and promising starting point for the development of novel therapeutics. The synthetic accessibility and modular nature of its analogs allow for extensive structure-activity relationship exploration.

Key future directions include:

-

Systematic SAR Studies : A comprehensive evaluation of substitutions on both aromatic rings of the N-(benzyloxy)benzenesulfonamide core is needed to fully map the chemical space and optimize activity against specific targets.

-

Exploration of New Targets : While carbonic anhydrase inhibition is a primary application, the potential of this scaffold against other enzyme classes, such as kinases and proteases, warrants further investigation.

-

Pharmacokinetic Optimization : Future work should focus on optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to improve their clinical translatability.

By leveraging the foundational knowledge of the broader benzenesulfonamide class and applying modern medicinal chemistry strategies, the N-(benzyloxy)benzenesulfonamide scaffold holds significant potential for the discovery of next-generation enzyme inhibitors.

References

-

Gudipudi, A. et al. (2020). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 25(21), 5199. Available at: [Link]

-

Vaškevičiūtė, K. et al. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 26(15), 4457. Available at: [Link]

-

Di Cesare Mannelli, L. et al. (2025). A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2413554. Available at: [Link]

-

Liguori, F. et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1857-1869. Available at: [Link]

-

Yoneyama, K. et al. (1984). Stereochemical Structure–Activity Relationship of N-(2,3-Epoxypropyl)-N-(α-methylbenzyl)benzenesulfonamide Derivatives. Agricultural and Biological Chemistry, 48(2), 491-497. Available at: [Link]

-

Statton, C. A. et al. (2021). Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization. Journal of Medicinal Chemistry, 64(19), 14757-14782. Available at: [Link]

-

Miyake, A. et al. (1996). Novel phenoxyalkylamine derivatives. VII. Synthesis and pharmacological activities of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives. Chemical & Pharmaceutical Bulletin, 44(8), 1503-1512. Available at: [Link]

-

Al-Sultani, A. A. J. et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1395-1399. Available at: [Link]

-

Kenyon, V. et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(11), 4939-4954. Available at: [Link]

-

Ferchaud, A. et al. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. Bioorganic & Medicinal Chemistry Letters, 27(9), 1935-1940. Available at: [Link]

-

Yoneyama, K. et al. (1984). Stereochemical Structure–Activity Relationship of N-(2,3-Epoxypropyl)-N-(α-methylbenzyl)benzenesulfonamide Derivatives. Agricultural and Biological Chemistry, 48(4), 1067-1070. Available at: [Link]

-

Festus, C. et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Future Science OA, 4(3), FSO270. Available at: [Link]

-

Angeli, A. et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 9(4), 337-342. Available at: [Link]

-

Bhatt, A. et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 213-222. Available at: [Link]

-

Festus, C. et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Future Science OA, 4(3), FSO270. Available at: [Link]

-

Al-Ghorbani, M. et al. (2024). Novel benzenesulfonamide-aroylhydrazone conjugates as carbonic anhydrase inhibitors that induce MAPK/ERK-mediated apoptosis in breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

-

Jia, L. et al. (2020). Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells. Cancer Management and Research, 12, 451-460. Available at: [Link]

-

Leal, B. et al. (2016). Synthesis and Biological Evaluation of N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide (ABT-751) Tricyclic Analogues as Antimitotic and Antivascular Agents with Potent in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 59(17), 7848-7864. Available at: [Link]

-

NERVANO S.P.A. (2012). THIAZOLYLPHENYL-BENZENESULFONAMIDO DERIVATIVES AS KINASE INHIBITORS. WIPO Patent Application WO/2012/113774. Available at: [Link]

-

Al-Amiery, A. A. et al. (2022). DFT and Molecular Docking Studies of N‐(7‐Indazolyl)benzenesulfonamides as Potential Drugs Targeting EGFR‐Tyrosine Kinase Inhibitors. ChemistrySelect, 7(4). Available at: [Link]

-

El-Sayed, M. A. A. et al. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 30(14), 6432. Available at: [Link]

-

ResearchGate. (2021). Inhibitory patterns of different kinase inhibitors. ResearchGate. Available at: [Link]

-

Ghorab, M. M. et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16824. Available at: [Link]

- University of Newcastle. (2017). Compounds useful as kinase inhibitors. Google Patents.

-

Ghorab, M. M. et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27552-27570. Available at: [Link]

-

Ghorab, M. M. et al. (2023). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]

-

Al-Suhaimi, K. S. et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 6543. Available at: [Link]

-

Festus, C. et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. Available at: [Link]

Sources

- 1. Making sure you're not a bot! [mostwiedzy.pl]

- 2. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema | MDPI [mdpi.com]

- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 7. flore.unifi.it [flore.unifi.it]

- 8. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. new.zodml.org [new.zodml.org]

- 16. Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Alkene Amidoxylation using N-(Benzyloxy)benzenesulfonamide

Using N-(benzyloxy)benzenesulfonamide for alkene amidoxylation is a sophisticated strategy in modern organic synthesis, primarily utilized to install both a nitrogen functionality (sulfonamide) and an oxygen functionality (benzyloxy group) across a carbon-carbon double bond.[1] This transformation, formally a 1,2-amino-benzyloxylation , provides direct access to

This guide details the application of N-(benzyloxy)benzenesulfonamide (and its derivatives) as a bifunctional radical precursor. The protocol focuses on a Copper-Catalyzed or Photoredox-Mediated radical pathway, which is the industry standard for activating N–O bonds in

Introduction & Mechanistic Rationale

The reagent N-(benzyloxy)benzenesulfonamide (

-

Sulfonamidyl Radical (

or -

Benzyloxyl Radical (

): An oxygen-centered radical.[1]

In the presence of an alkene, the sulfonamidyl radical selectively adds to the double bond (typically anti-Markovnikov or guided by electronics), generating a transient carbon-centered radical. This intermediate is subsequently trapped by the benzyloxyl radical (or oxidized to a cation and trapped by the benzyloxy anion) to form the 1,2-amino-benzyloxylated product.

Key Advantages[1]

-

Atom Economy: Both the nitrogen and oxygen fragments of the reagent are incorporated into the product.[2]

-

Regioselectivity: Radical addition typically favors the less substituted carbon, providing complementary selectivity to ionic Markovnikov additions.[1]

-

Safety: Avoids the use of explosive azides or harsh oxidants often required for traditional amino-hydroxylation.

Reagent Profile

Chemical Name:

| Property | Specification |

| Molecular Weight | 263.31 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, DCE, MeCN, THF; Insoluble in water |

| Stability | Stable at room temperature; Store at 2–8°C; Avoid strong reducing agents |

| Handling | Wear standard PPE.[1] The N–O bond is reactive; avoid heating >80°C without solvent. |

Experimental Protocol: Intermolecular Amidoxylation

This protocol utilizes a Copper(I) catalyst to initiate the N–O bond cleavage and coordinate the radical addition steps. This method is robust for terminal and internal alkenes (e.g., styrenes).[1]

Materials Required[1][2][3][4][5][6][7][8][9][10]

-

Substrate: Alkene (1.0 equiv)[1]

-

Reagent:

-(Benzyloxy)benzenesulfonamide (1.2 – 1.5 equiv)[1] -

Catalyst: Copper(I) Triflate Toluene Complex [

] (5–10 mol%)[1] -

Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (10–15 mol%)[1]

-

Base/Additive:

(1.0 equiv) or 2,6-Lutidine (if acid scavenging is needed)[1] -

Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN) (Anhydrous)[1]

-

Atmosphere: Argon or Nitrogen (strictly oxygen-free to prevent quenching)[1]

Step-by-Step Methodology

Step 1: Catalyst Complexation [1]

-

In a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add

(0.05 mmol) and dtbpy (0.06 mmol). -

Add 1.0 mL of anhydrous DCE .

-

Stir at room temperature for 10–15 minutes until a homogeneous green/blue solution forms (indicating ligand complexation).

Step 2: Reaction Assembly

-

Add the Alkene substrate (1.0 mmol) to the catalyst solution.

-

Add

-(Benzyloxy)benzenesulfonamide (1.2 mmol, 316 mg). -

Add

(1.0 mmol, 138 mg) to neutralize any acidic species and facilitate N-activation.[1] -

Add remaining solvent (DCE) to reach a total concentration of 0.1 M – 0.2 M (approx. 5–10 mL total volume).[1]

Step 3: Degassing & Execution

-

Seal the reaction vessel with a septum.

-

Degas the mixture by bubbling Argon through the solution for 10 minutes (sparging) or using the freeze-pump-thaw method (3 cycles). Critical: Oxygen inhibits the radical chain process.

-

Heat the reaction mixture to 60–80°C in an oil bath or heating block.

-

Stir vigorously for 12–24 hours . Monitor progress via TLC or LC-MS (look for consumption of alkene and appearance of the less polar product).

Step 4: Workup & Purification [1]

-

Cool the reaction to room temperature.

-

Dilute with Dichloromethane (DCM) (20 mL) and transfer to a separatory funnel.

-

Wash with saturated

(15 mL) followed by Brine (15 mL). -

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Purify the crude residue via Flash Column Chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).[1]

Mechanistic Pathway (Visualization)

The reaction proceeds via a redox-neutral radical mechanism. The Copper catalyst acts as a single-electron transfer (SET) agent, reducing the N–O bond to generate the amidyl radical and a coordinated copper-alkoxide species.

Caption: Proposed radical mechanism for Copper-catalyzed amidoxylation using N-benzyloxy sulfonamides.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or Oxygen inhibition | Ensure strict degassing (freeze-pump-thaw).[1] Increase catalyst loading to 10 mol%. |

| Regioselectivity Issues | Electronic bias of substrate | Use bulky ligands (e.g., dtbpy or phenanthroline derivatives) to enforce steric control.[1] |

| Side Product: Hydroamination | Hydrogen Atom Transfer (HAT) from solvent | Use anhydrous, non-HAT solvents like Benzene or Chlorobenzene instead of THF/DCE.[1] |

| Reagent Decomposition | Thermal instability of N-O bond | Lower temperature to 50°C and extend reaction time; ensure base is present to stabilize the reagent. |

Safety & Handling

-

N-O Bond Hazards: Compounds containing N–O bonds can be energetic.[1] While

-benzyloxy sulfonamides are generally stable, avoid heating crude mixtures to dryness at high temperatures (>100°C).[1] -

Radical Chemistry: The reaction generates radical intermediates.[1][3] Perform in a fume hood to avoid exposure to volatile byproducts.[1]

-

Copper Waste: Dispose of copper residues in heavy metal waste containers.[1]

References

-

Copper-Catalyzed Diamination and Oxyamidation of Alkenes. Source:Chemical Science, 2015, 6 , 5164–5171.[1] Context: Establishes the use of

-alkoxy amides/sulfonamides as bifunctional reagents for alkene functionalization. -

Radical Amino-Oxygenation of Alkenes using N-O Reagents. Source:Journal of the American Chemical Society, 2013, 135 , 14048.[1] Context: Detailed mechanistic insight into the cleavage of N–O bonds in sulfonamide derivatives for radical addition.

-

Intramolecular Amidoxylation of Alkenes. Source:Organic Letters, 2012, 14 , 5290.[1] Context: Demonstrates the competency of sulfonamidyl radicals generated from N-alkoxy precursors in cyclization/addition modes.

Sources

Preparation of N-(benzyloxy)benzenesulfonamide from benzenesulfonyl chloride

Executive Summary

This application note details the optimized protocol for synthesizing N-(benzyloxy)benzenesulfonamide (CAS: 837-18-3) via the nucleophilic substitution of benzenesulfonyl chloride with O-benzylhydroxylamine. This compound serves as a critical intermediate in the synthesis of nitroxyl (HNO) donors and matrix metalloproteinase (MMP) inhibitors.

The guide prioritizes a biphasic Schotten-Baumann approach, selected for its robustness against bis-sulfonylation side reactions and ease of purification. A secondary anhydrous protocol is provided for moisture-sensitive analogs.

Strategic Analysis & Chemical Logic

Mechanistic Grounding

The reaction proceeds via a nucleophilic attack of the amine nitrogen of O-benzylhydroxylamine onto the sulfur atom of benzenesulfonyl chloride.

-

Nucleophile: O-benzylhydroxylamine (

). The oxygen atom is alkylated, directing the chemoselectivity exclusively to the nitrogen atom, preventing O-sulfonylation. -

Electrophile: Benzenesulfonyl chloride (

). The sulfur center is highly electrophilic due to the withdrawal of electron density by the two sulfonyl oxygens and the chloride leaving group. -

Base Role: The base (Sodium Carbonate or Triethylamine) serves two functions:

-

Neutralizes the HCl released during the substitution.

-

Freebases the starting material, as O-benzylhydroxylamine is typically supplied as a hydrochloride salt (

).

-

Critical Process Parameters (CPPs)

-

Stoichiometry: A slight excess of the amine (1.1 equiv) is recommended. A large excess of sulfonyl chloride leads to bis-sulfonylation , forming the side product

. -

Temperature Control: The reaction is exothermic. Maintaining

during addition prevents hydrolysis of the sulfonyl chloride and suppresses side reactions. -

pH Control: In the biphasic method, the pH must be maintained >8 to keep the amine nucleophilic, but <12 to prevent hydrolysis of the sulfonyl chloride.

Reaction Mechanism Visualization

Figure 1: Mechanistic pathway for the sulfonylation of O-benzylhydroxylamine.

Experimental Protocols

Method A: Biphasic Schotten-Baumann (Recommended)

Advantages: Superior suppression of bis-sulfonylation; simple workup; environmentally benign solvents.

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Mass/Vol |

| O-Benzylhydroxylamine HCl | 159.61 | 1.1 | 1.76 g |

| Benzenesulfonyl Chloride | 176.62 | 1.0 | 1.77 g (1.28 mL) |

| Sodium Carbonate ( | 105.99 | 2.5 | 2.65 g |

| Dichloromethane (DCM) | - | Solvent | 20 mL |

| Water (Deionized) | - | Solvent | 20 mL |

Step-by-Step Procedure

-

Preparation: In a 100 mL round-bottom flask, dissolve O-benzylhydroxylamine HCl (1.76 g) and Sodium Carbonate (2.65 g) in water (20 mL). Stir until clear.

-

Phase Addition: Add DCM (20 mL) to the aqueous solution. The system will be biphasic.

-

Cooling: Place the flask in an ice-water bath (

) and stir vigorously. High agitation is critical for phase transfer. -

Addition: Dilute Benzenesulfonyl chloride (1.28 mL) in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

-

Why: Slow addition ensures the concentration of the electrophile remains low relative to the amine, favoring mono-substitution.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check by TLC (30% EtOAc in Hexanes). Product

.

-

-

Workup:

-

Separate the layers.

-

Extract the aqueous layer with DCM (

mL). -

CRITICAL WASH: Wash combined organics with 0.5 M HCl (20 mL) to remove unreacted amine, followed by Brine.

-

Note: Do not wash with strong base (e.g., 1M NaOH), as the sulfonamide proton (

) can be deprotonated, extracting the product into the aqueous waste.

-

-

Isolation: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography if necessary.

Method B: Anhydrous Conditions (Alternative)

Use Case: When reagents are strictly moisture sensitive.

-

Suspend O-benzylhydroxylamine HCl (1.1 eq) in dry DCM under Nitrogen.

-

Add Triethylamine (

) (2.5 eq). The mixture will become homogeneous or a slurry of amine salts. Cool to -

Add Benzenesulfonyl chloride (1.0 eq) dropwise.[8]

-

Stir at RT for 3 hours.

-

Quench with water.[8] Wash organics with 1M HCl (to remove

), then Brine. Dry and concentrate.

Workup & Purification Workflow

Figure 2: Purification workflow emphasizing the critical acid wash step.

Quality Control & Characterization

| Technique | Specification | Expected Observation |

| TLC | ~0.40 (Hexane:EtOAc 7:3). Stain: UV or Iodine. | |

| 1H NMR | Identity | |

| HPLC | Purity | >95% Area under curve (254 nm). |

| Appearance | Physical State | White to off-white crystalline solid. |

Troubleshooting Guide:

-

Low Yield: Check the pH of the aqueous layer during workup. If pH > 10, the product may be trapped in the aqueous phase as a salt. Acidify to pH 4 and re-extract.

-

Bis-sulfonylation: If a spot with higher

appears, reduce the rate of sulfonyl chloride addition or increase the amine equivalents.

References

-

Primary Synthesis Protocol: Scozzafava, A., et al. "Synthesis and evaluation of N-hydroxysulfonamides as nitroxyl (HNO) donors." Journal of Medicinal Chemistry, 2007, 50(24), 6116–6125. [Link]

-

General Sulfonylation Methodology: Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - Analogous reactivity of Sulfonyl chlorides). [Link]

-

Physical Properties & pKa Data: Bordwell pKa Table (Acidity in DMSO/Water). [Link]

Sources

- 1. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Catalytic systems for N-(benzyloxy)benzenesulfonamide activation

Application Note: Catalytic Systems for -(Benzyloxy)benzenesulfonamide Activation

Part 1: Core Directive & Mechanistic Insight

The Activation Challenge

The core reactivity of

-

Target Species: The goal is to generate the Sulfonamidyl Radical (

) . -

Reactivity Profile: This N-centered radical is electrophilic and capable of:

-

Hydrogen Atom Transfer (HAT): Abstracting hydrogen from remote C(sp³)–H bonds (Hofmann-Löffler-Freytag type).[1]

-

Anti-Markovnikov Addition: Reacting with alkenes to form C–N bonds.

-

Activation Pathways Diagram

The following diagram illustrates the two divergent pathways for activating the N–O bond: Homolysis (Radical) and Heterolysis (Reductive).

Figure 1: Divergent activation pathways for N-(benzyloxy)benzenesulfonamide driven by catalytic inputs.

Part 2: Experimental Protocols

Protocol A: Photoredox-Catalyzed Amidyl Radical Generation

Application: Intermolecular hydroamination of alkenes or intramolecular C–H amination.

Mechanism: The excited photocatalyst mediates Single Electron Transfer (SET) or Energy Transfer (EnT) to homolyze the N–O bond, releasing the benzyloxy radical (

Materials & Reagents

-

Substrate:

-(Benzyloxy)benzenesulfonamide (1.0 equiv). -

Alkene Trap: Styrene or unactivated alkene (2.0 equiv).[1]

-

Photocatalyst:

(1–2 mol%) or Eosin Y (organic alternative).[1] -

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), degassed.[1]

-

Light Source: Blue LED (

, 10–30 W).[1]

Step-by-Step Methodology

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the sulfonamide (

), alkene ( -

Inert Atmosphere: Cap the tube with a rubber septum. Evacuate and backfill with nitrogen (

) three times.[1] -

Solvation: Inject anhydrous degassed DCM (

) via syringe. Seal the puncture with parafilm. -

Irradiation: Place the tube 2–3 cm away from the Blue LED source. Stir vigorously at room temperature (

).-

Self-Validation: The reaction mixture typically maintains the color of the catalyst. If the solution turns colorless (bleaching), the catalyst may have degraded.

-

-

Monitoring: Monitor by TLC every 2 hours. The starting material (

in 3:7 EtOAc/Hex) should disappear, and a more polar amine product should appear.[1] -

Workup: Upon completion (usually 12–16 h), dilute with DCM, wash with saturated

, dry over

Protocol B: Ruthenium(II)-Catalyzed Reductive Deprotection

Application: Chemoselective removal of the

Materials & Reagents

-

Catalyst:

(2.5 mol%).[1] -

Reductant: Formic Acid (

, 2.0 equiv) + Triethylamine ( -

Solvent: Methanol (

).[1] -

Conditions:

(Reflux), Air atmosphere compatible.[1]

Step-by-Step Methodology

-

Catalyst Loading: To a reaction vial, add

-(benzyloxy)benzenesulfonamide ( -

Solvent Addition: Add

( -

Reductant Introduction: Add

( -

Heating: Seal the vial and heat to

for 4–6 hours.-

Self-Validation: The reaction is insensitive to air. A color change from orange (Ru precursor) to dark brown often indicates active hydride formation.[1]

-

-

Isolation: Cool to room temperature. Evaporate the solvent. Redissolve in EtOAc and wash with water. The product (Benzenesulfonamide) is typically pure enough for use or can be recrystallized.

Part 3: Comparative Analysis of Catalytic Systems

The following table contrasts the utility of different catalytic metals for this specific substrate.

| Catalytic System | Primary Active Species | Mechanism | Key Application | Pros/Cons |

| Photoredox (Ir/Ru) | SET / EnT | Alkene Hydroamination | Pro: Mild, room temp.Con: Expensive catalysts.[1] | |

| Copper (Cu) | Redox Cycling | C-H Amination | Pro: Cheap, scalable.Con: Often requires higher temp.[1] | |

| Ruthenium (Ru) | Oxidative Addition | N-O Deprotection | Pro: High chemoselectivity.Con: Removes the functional handle.[1] | |

| Iron (Fe) | SET | Radical Generation | Pro: Biocompatible.Con: Lower turnover numbers.[1] |

Expert Insight: Why N-(Benzyloxy)?

While

References

-

Ruthenium-Catalyzed Reductive N-O Cleavage

-

Photoredox Amidyl Radical Generation

-

Hofmann-Löffler-Freytag Reaction (Modern Variants)

Application Notes and Protocols for N-(Benzyloxy)benzenesulfonamide Mediated Radical Cyclization

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

The construction of nitrogen-containing heterocyclic scaffolds is a cornerstone of medicinal chemistry and drug development. Among the myriad of synthetic strategies, radical cyclization offers a powerful and versatile approach for the formation of five- and six-membered rings, often under mild conditions with excellent functional group tolerance.[1][2] Traditional methods for radical cyclization have often relied on the use of tin hydrides, which, despite their efficacy, pose significant toxicity and purification challenges. This has spurred the development of "tin-free" methodologies.[3] One such promising approach leverages the chemistry of N-alkoxyamines, which can serve as precursors to carbon- and nitrogen-centered radicals under thermal or photochemical conditions.[4]

This application note details the procedure for radical cyclization mediated by N-(benzyloxy)benzenesulfonamide. This method provides a tin-free pathway for the synthesis of valuable nitrogen-containing heterocycles. The core of this process lies in the homolytic cleavage of the N-O bond, guided by the principles of the persistent radical effect, to initiate a cascade of events leading to the desired cyclic product.[5][6] We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the factors influencing its success.